molecular formula C24H24FN3O3S B2990101 3-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1208688-97-4

3-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2990101
CAS RN: 1208688-97-4
M. Wt: 453.53
InChI Key: IAWFRDLYHSCXTA-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H24FN3O3S and its molecular weight is 453.53. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Studies and Novel Fluorophores

Some novel fluorophores have been designed, synthesized, and characterized, with comparative fluorescence studies conducted in different organic solvents and aqueous solutions. These fluorophores have been used for labeling nucleosides, showing good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, indicating their potential application in biological labeling and imaging (Singh & Singh, 2007).

pH-sensitive Fluorescent Sensors

New europium(III) complexes have been synthesized as pH probes, exhibiting high sensitivity in monitoring pH changes in neutral aqueous solution with negligible background fluorescence. These sensors can detect pH in both cultured cells and in vivo, suggesting their utility in biological research for studying cellular processes and disease states (Zhang et al., 2011).

Caged Zn2+ Probe

A "caged" derivative of a Zn(2+) fluorophore was synthesized, designed for improved cell membrane permeation. This probe shows significant fluorescence emission upon addition of Zn(2+), indicating its potential for use in tracking zinc ion dynamics in biological systems (Aoki et al., 2008).

Anticancer Agents

Compounds containing the tetrahydroisoquinoline moiety have been synthesized and evaluated for their anticancer activities, demonstrating potent cytotoxic activity against various human cancer cell lines. This research highlights the potential of such compounds in the development of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

properties

IUPAC Name

3-(dimethylamino)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-27(2)21-7-3-5-18(15-21)24(29)26-20-11-8-17-6-4-14-28(23(17)16-20)32(30,31)22-12-9-19(25)10-13-22/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWFRDLYHSCXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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